Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives with hydrogenated furan and thiophene rings.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in organic electronics and as a building block for novel materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate can be compared with similar compounds such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has a similar furan ring but differs in the substitution pattern and functional groups.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound features a pyridine ring instead of a thiophene ring, leading to different chemical properties and applications.
Furan Carboxamides: A broad class of compounds with varying substitutions on the furan ring, each with unique reactivity and applications.
The uniqueness of Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate lies in its combination of furan, thiophene, and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15NO4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4S/c1-2-22-18(21)13-11-15(12-7-4-3-5-8-12)24-17(13)19-16(20)14-9-6-10-23-14/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
SEPYFDSEXNMCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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